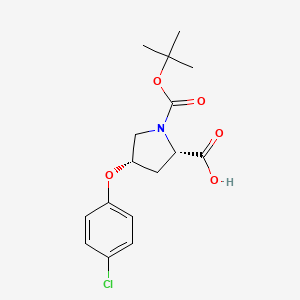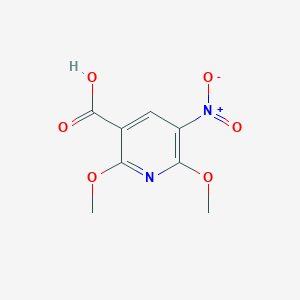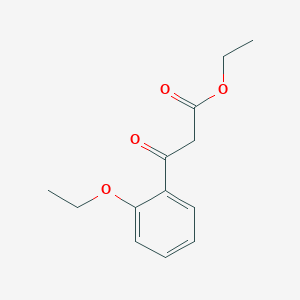
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C16H20ClNO5 and its molecular weight is 341.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Hydrogenation
The compound has been utilized in asymmetric hydrogenations. For example, a study by Takahashi and Achiwa (1989) demonstrated its use in efficient asymmetric hydrogenations of (Z)-2-acetamidoacrylic acid derivatives (Takahashi & Achiwa, 1989).
Tert-Butyloxycarbonylation Reagent
It has been used as a tert-butyloxycarbonylation reagent for acidic proton-containing substrates such as phenols, and aromatic and aliphatic amines, as explored by Saito, Ouchi, and Takahata (2006) (Saito, Ouchi, & Takahata, 2006).
Synthesis of Polyamides
The compound is instrumental in synthesizing polyamides, as indicated by Hsiao, Yang, and Chen (2000), who synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units (Hsiao, Yang, & Chen, 2000).
Catalysis and Oxidation
It has applications in catalysis and oxidation, as shown by Ratnikov et al. (2011) in their study on dirhodium-catalyzed phenol and aniline oxidations (Ratnikov et al., 2011).
Asymmetric Synthesis
Xue, He, Roderick, Corbett, and Decicco (2002) have described its use in the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives (Xue, He, Roderick, Corbett, & Decicco, 2002).
Platinum-Catalyzed Hydroformylation
Stille, Su, Brechot, Parrinello, and Hegedus (1991) explored its use in platinum-catalyzed asymmetric hydroformylation of olefins (Stille, Su, Brechot, Parrinello, & Hegedus, 1991).
Deprotection Studies
Bodanszky and Bodanszky (2009) conducted research on the improved selectivity in the removal of the tert-butyloxycarbonyl group (Bodanszky & Bodanszky, 2009).
Epoxy Amino Acids Synthesis
Krishnamurthy, Arai, Nakanishi, and Nishino (2014) used it in the synthesis of epoxy amino acids from allylglycines (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).
Antihypertensive Activity Study
Kato, Yamamoto, Kawashima, Watanabe, Oya, Iso, and Iwao (1985) explored its use in synthesizing compounds for testing inhibitory activity against angiotensin-converting enzyme (Kato et al., 1985).
Combinatorial Chemistry
Malavašič, Brulc, Čebašek, Dahmann, Heine, Bevk, Grošelj, Meden, Stanovnik, and Svete (2007) investigated its use in solution-phase combinatorial synthesis (Malavašič et al., 2007).
Spin Interaction Studies
Orio, Philouze, Jarjayes, Neese, and Thomas (2010) utilized it in spin interaction studies in octahedral zinc complexes of mono- and diradical Schiff and Mannich bases (Orio et al., 2010).
Divergent Synthesis
Rossi, Abbiati, Attanasi, Rizzato, and Santeusanio (2007) conducted studies on its use in divergent synthesis involving enamines (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).
Solid-Phase Synthesis
Mellor and Chan (1997) used it in a multiple solid-phase approach to N-alkylhydroxamic acids (Mellor & Chan, 1997).
Crystal Structure and Computational Studies
Jagtap, Rizvi, Dangat, and Pardeshi (2016) conducted synthesis and computational studies, including crystal structure analysis (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).
Soil Sorption Studies
Werner, Garratt, and Pigott (2012) explored its sorption to soil, organic matter, and minerals (Werner, Garratt, & Pigott, 2012).
Catalysis in Asymmetric Reactions
Inoguchi, Morimoto, and Achiwa (1989) focused on its role in asymmetric reactions catalyzed by chiral metal complexes (Inoguchi, Morimoto, & Achiwa, 1989).
Synthesis of Phosphinates
Prishchenko, Livantsov, Novikova, Livantsova, and Milyaeva (2008) used it in synthesizing 2-pyridylethylphosphinates containing 2,6-di-tert-butyl-4-methylphenol fragments (Prishchenko, Livantsov, Novikova, Livantsova, & Milyaeva, 2008).
Advanced Oxidation Process
Mehralipour and Kermani (2021) applied it in the degradation of 2,4-Dichlorophenoxy acetic acid via an advanced oxidation process (Mehralipour & Kermani, 2021).
properties
IUPAC Name |
(2S,4S)-4-(4-chlorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO5/c1-16(2,3)23-15(21)18-9-12(8-13(18)14(19)20)22-11-6-4-10(17)5-7-11/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRJMROGXSIXNT-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001137248 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4S)-4-(4-chlorophenoxy)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001137248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
686766-53-0 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4S)-4-(4-chlorophenoxy)-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=686766-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4S)-4-(4-chlorophenoxy)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001137248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1'-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B3150266.png)



![2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one](/img/structure/B3150300.png)






